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Primary Proposed
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Key Molecular

Drug Name . - .

Mechanism Binding Energy Targets Studied
Amprenavir Inhibits viral entry by Reduced Spike-ACE2 binding SARS-CoV-2
[1][2] [3] destabilizing the Spike-ACE2 energy from -29.58 kcal/mol Spike

Plerixafor [1]

[3]

Enalaprilat

[1] [3]

Saquinavir
[4] [3]

complex [1] [3].

Inhibits viral entry by
destabilizing the Spike-ACE2
complex [1] [3].

Inhibits viral entry by
destabilizing the Spike-ACE2
complex [1] [3].

Binds to viral protease targets;
one of the most frequently
identified candidates in a
systematic review of in-silico
studies [4].

(without drug) to -20.13
kcal/mol (with drug) [1] [3].

Reduced Spike-ACE2 binding
energy to -19.72 kcal/mol;
greatest destabilizing potential
in the study [1] [3].

Reduced Spike-ACE2 binding
energy to -23.84 kcallmol [1]
[3].

Best results observed in
multiple (9) in-silico studies;
also predicted to inhibit
enzymes in multi-drug
resistant bacteria [4] [5].

Glycoprotein (S-
protein) [1] [3]

SARS-CoV-2
Spike
Glycoprotein (S-
protein) [1] [3]

SARS-CoV-2
Spike
Glycoprotein (S-
protein) [1] [3]

SARS-CoV-2 Main
Protease (Mpro /
Nsp5) [4]
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Drug Name . o .
Mechanism Binding Energy Targets Studied

Ritonavir [4] Binds to viral protease targets; Promising results observed in SARS-CoV-2 Main

frequently identified in a multiple (8) in-silico studies [4].  Protease (Mpro /
systematic review of in-silico Nsp5) [4]
studies [4].

Lopinavir [4] Binds to viral protease targets; Promising results observed in SARS-CoV-2 Main

identified in a systematic multiple (6) in-silico studies [4]. Protease (Mpro /

review of in-silico studies [4]. Nsp5) [4]
Heparin [4] Possesses anti-viral, anti- Showed inhibitory effects in Multiple (Inhaled
[6] inflammatory, and anti- both in-silico and in-vitro form acts directly

coagulant properties; shown studies [4]. in lungs) [6]

effective in clinical trials when

inhaled [6].

Detailed Experimental Protocols from Key Studies

The promising predictions for amprenavir are primarily derived from structured computational workflows.

Here are the methodologies from two pivotal studies:

e Study 1: Molecular Dynamics to Destabilize Spike-ACE2 Complex [1] [3]

o Ligand Selection: 147 FDA-approved small-molecule drugs were selected from the DrugBank
database, focusing on antivirals, ACE2 inhibitors, and inhalation drugs, while excluding agents
acting on the central nervous system or antineoplastics [1].

o Molecular Docking: The structure of the Spike-ACE2 complex (PDB code: 6M17) was used.
Drugs were docked into the interface region between the Spike protein and ACE2 receptor
using AutoDock 4.2.6 [1].

o Molecular Dynamics (MD): The top five candidate molecules from docking were subjected to
MD simulations to observe changes in the stability of the Spike-ACE2 complex when ligands
were present [1].

o Umbrella Sampling: This advanced MD technique was used to calculate the binding energy
(binding free energy) between the Spike protein and ACE2, both with and without the candidate
drugs. A significant reduction in binding energy indicates destabilization of the complex [1] [3].
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e Study 2: Multi-Target "Two-Way" Virtual Screening [2]

o Target & Site Identification: 48 known or putative drug-binding sites across 23 different
SARS-CoV-2 proteins were identified. These included classical targets (e.g., main protease
active site), protein-protein interfaces, and predicted allosteric sites [2].

o Docking Campaign: A library of 1,268 FDA-approved small molecule drugs was docked
against all 48 binding sites using GOLD software [2].

o Score Normalization & Hit Prioritization: Docking scores were normalized into Z-scores to
enable fair comparison across different drugs and target sites. The results were further refined
by comparing them with data from a large-scale in-vitro phenotypic screen of drugs against
SARS-CoV-2 infection in human cells [2].

o Molecular Dynamics Refinement: High-confidence hits, including amprenavir, were
subjected to MD simulations to assess the stability of the drug-protein complex [2].

The following diagram illustrates the general workflow shared by these in-silico repurposing studies:
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Start: Drug Repurposing
for COVID-19

l

1. Library Preparation
(FDA-approved drugs)

'

2. Target Identification
(SARS-CoV-2 proteins)

'

3. Molecular Dockingj

(Virtual Screening)

l

4. Hit Prioritization
(Score Analysis)

l

5. Molecular Dynamics
(Binding Stability)

l

6. Candidate Selection
(for in-vitro/in-vivo test)

Output: Promising Drug Candidates

Click to download full resolution via product page

Interpretation of Findings and Key Takeaways
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e Primary Mechanism: The most consistent and well-supported finding for amprenavir is its potential
to prevent viral entry by disrupting the interaction between the SARS-CoV-2 spike protein and the
human ACE2 receptor [1] [2] [3]. This is distinct from its original use as an HIV protease inhibitor.

¢ Strength of Evidence: The evidence for amprenavir comes from rigorous and complementary
computational methods. The use of molecular dynamics and umbrella sampling provides a higher
level of confidence than docking studies alone [1] [2] [3].

e Comparative Context: Amprenavir was one of several protease inhibitors (like saquinavir, ritonavir,
and lopinavir) identified in early, broad in-silico screens [4]. However, more targeted studies later
highlighted its specific potential against the spike protein [1] [2].

¢ Important Note on Limitations: It is crucial to remember that these are in-silico predictions. While
they are valuable for generating hypotheses and prioritizing candidates, they require validation in
experimental (in-vitro and in-vivo) and clinical studies to confirm efficacy and safety for COVID-
19 treatment [4] [1]. The World Health Organization (WHO) has recommended against using
lopinavir/ritonavir for COVID-19, underscoring that computational promise does not always translate
to clinical success [4].
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silico-repurposing-covid-19-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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